molecular formula C8H7Br2F B1301053 1,3-Bis(bromomethyl)-2-fluorobenzene CAS No. 25006-86-4

1,3-Bis(bromomethyl)-2-fluorobenzene

Cat. No. B1301053
CAS RN: 25006-86-4
M. Wt: 281.95 g/mol
InChI Key: LFPRPXHVBUBKOS-UHFFFAOYSA-N
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Description

1,3-Bis(bromomethyl)-2-fluorobenzene is a chemical compound with the molecular formula C8H8Br2 . It is also known by other names such as 1,3-Bis(bromomethyl)benzene, α,α’-Dibromo-m-xylene, and m-Xylylene dibromide .


Synthesis Analysis

The synthesis of this compound involves several steps. The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide . Increasing the flow rate to 0.4 mL min−1 or 0.6 mL min−1 resulted in decreased yields of 75% and 70%, respectively .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two bromomethyl groups attached at the 1 and 3 positions . The average mass of the molecule is 263.957 Da and the monoisotopic mass is 261.899261 Da .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and depend on the conditions and reagents used. For example, the compound can undergo bromination reactions with various alkenes, resulting in the formation of dibromides, bromohydrines, bromohydrin ethers, and cyclized products .


Physical And Chemical Properties Analysis

This compound has a molar mass of 263.96 . Other physical and chemical properties such as boiling point, critical temperature and pressure, density, enthalpy of phase transition, heat capacity, and viscosity can be determined under specific conditions .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Methods : Research has demonstrated various synthesis methods for compounds related to 1,3-Bis(bromomethyl)-2-fluorobenzene. For instance, 1,2-Bis(bromomethyl)-4-fluorobenzene has been synthesized using diazotization and bromination processes from 3,4-dimethylbenzenamine (Guo, 2009).

  • Formation of Fluorocryptands and Macrocycles : The compound reacts with bis(trifluoroacetamides) to yield condensed [3.3]-m-cyclophanes, such as F(2)-phane and HF-phane. These reactions are pivotal in forming complex macrocyclic structures, which have significant applications in coordination chemistry (Plenio et al., 1997).

  • Coordination Chemistry : Studies have shown the utility of this compound in the field of coordination chemistry. The compound forms complexes with Group I and II metal ions, leading to significant shifts in NMR resonances. This indicates a strong interaction between the CF units and metal ions (Plenio & Diodone, 1996).

  • Synthesis of Poly(pyrazole) Ligands : The compound has been used in the synthesis of fluorinated bis(pyrazoles), characterized by crystal and molecular structure, spectroscopic and dielectric properties, and hydrophobicity. These ligands have potential applications in molecular sensing and environmental monitoring (Pedrini et al., 2020).

Safety and Hazards

1,3-Bis(bromomethyl)-2-fluorobenzene is a hazardous substance. It may be corrosive to metals and cause severe skin burns and eye damage. It can also cause respiratory irritation and may be fatal if inhaled . It is recommended to handle this compound with appropriate protective equipment and only in a well-ventilated area .

properties

IUPAC Name

1,3-bis(bromomethyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2F/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPRPXHVBUBKOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)CBr)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371077
Record name 1,3-bis(bromomethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25006-86-4
Record name 1,3-Bis(bromomethyl)-2-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25006-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-bis(bromomethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1,3-Bis(bromomethyl)-2-fluorobenzene interact with its targets, and what are the downstream effects?

A1: this compound is not a biologically active compound itself. Instead, it acts as a valuable building block in synthesizing various fluoro macrocycles, including fluoro cryptands and fluoro crown ethers [1-5]. These macrocycles exhibit unique coordination chemistry with Group I and II metal ions, primarily through interactions between the fluorine atoms and the metal cations. This interaction leads to the formation of stable complexes, impacting the metal ion's reactivity and properties.

Q2: What is the structural characterization of this compound?

A2:

    Q3: How is this compound used to synthesize fluoro macrocycles?

    A3: This compound serves as a key reagent in synthesizing diverse fluoro macrocycles. The reaction typically involves reacting this compound with various diaza-crown ethers or other cyclic building blocks [1-5]. The bromomethyl groups act as electrophilic sites, facilitating ring closure reactions with the nucleophilic nitrogen atoms in the diaza-crown ethers, ultimately forming the desired macrocycles.

    Q4: How do structural modifications of this compound influence the properties of the resulting fluoro macrocycles?

    A: While the provided abstracts don't explicitly detail the effects of modifying this compound, it's logical to infer that structural changes would impact the resulting macrocycles. For instance, replacing the fluorine atom with hydrogen alters the metal ion binding affinity of the macrocycle [, ]. Similarly, modifying the size or rigidity of the cyclic structure by using different diaza-crown ethers can influence the metal ion selectivity and binding strength [, , ].

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